The molecular structure of rac-2-(2-Chlorophenyl)-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetonitrile features a thienopyridine core fused with a chlorophenyl group and an acetonitrile side chain. The compound's structure can be represented by the following:
Rac-2-(2-Chlorophenyl)-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetonitrile participates in various chemical reactions that are significant for its applications in medicinal chemistry:
The mechanism of action for rac-2-(2-Chlorophenyl)-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetonitrile primarily revolves around its pharmacological interactions as an impurity in Clopidogrel formulations. Its structural similarity to Clopidogrel suggests that it may influence platelet aggregation through similar pathways involving adenosine diphosphate receptors.
Research indicates that structural modifications in thienopyridines can alter their pharmacodynamic properties significantly, impacting their effectiveness as antiplatelet agents.
The physical and chemical properties of rac-2-(2-Chlorophenyl)-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetonitrile are crucial for understanding its behavior in various environments:
Property | Value |
---|---|
Melting Point | 125–127 °C |
Boiling Point | ~409.5 °C (predicted) |
Density | ~1.326 g/cm³ (predicted) |
Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, methanol |
pKa | ~2.58 (predicted) |
Color | Off-white |
These properties suggest that the compound is relatively stable under standard laboratory conditions but may require specific handling protocols due to its reactivity and solubility characteristics.
Rac-2-(2-Chlorophenyl)-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetonitrile has several notable applications:
rac-2-(2-Chlorophenyl)-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetonitrile is a synthetically significant heterocyclic compound with the molecular formula C₁₅H₁₃ClN₂S and a molecular weight of 288.8 g/mol [2] [5]. The structure integrates three key moieties: a 2-chlorophenyl group, an acetonitrile functionality, and a partially saturated thienopyridine ring system. The bicyclic heterocycle consists of a thiophene ring fused to a tetrahydropyridine ring, creating the 6,7-dihydro-4H-thieno[3,2-c]pyridine scaffold that serves as the structural backbone [5] [7].
The stereochemical designation "rac-" explicitly indicates that this compound exists as a racemic mixture, containing equimolar quantities of both enantiomers around the chiral center formed at the carbon where the phenyl and cyano groups attach to the heterocyclic nitrogen [1] [5]. This chiral center arises from the tetrahedral geometry of the carbon atom bearing both the 2-chlorophenyl group and the nitrile functionality, while being directly bonded to the nitrogen atom of the thienopyridine ring system. The racemic nature has significant implications for its synthetic applications, particularly in pharmaceutical contexts where stereochemistry often influences biological activity.
Table 1: Key Structural Descriptors of rac-2-(2-Chlorophenyl)-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetonitrile
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₅H₁₃ClN₂S | [1] [5] |
Molecular Weight | 288.8 g/mol | [2] [5] |
Melting Point | 125-127°C | [5] |
Density | 1.326±0.06 g/cm³ | [5] |
Predicted pKa | 2.58±0.20 | [5] |
Storage Conditions | -20°C Freezer | [5] |
The compound exhibits moderate solubility in chlorinated solvents (chloroform, dichloromethane) and polar organic solvents (ethyl acetate, methanol) but likely has limited solubility in aqueous systems [5]. This solubility profile reflects its hybrid structure containing both aromatic and polar functional groups. The predicted pKa of 2.58 suggests potential protonation at the pyridine nitrogen under moderately acidic conditions, which could influence its reactivity in synthetic applications [5]. The crystalline nature (melting point 125-127°C) indicates a stable molecular packing arrangement in the solid state, which is relevant for its isolation and purification during synthesis [5].
The systematic IUPAC name for this compound is rac-2-(2-Chlorophenyl)-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetonitrile, which precisely describes its molecular architecture [1] [2]. This nomenclature breaks down into three components: (1) the stereochemical descriptor "rac-" denoting the racemic nature; (2) the substituent groups "2-(2-chlorophenyl)" and "acetonitrile"; and (3) the heterocyclic core "6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl".
The numbering system for the fused heterocycle follows specific conventions: the thiophene ring is prioritized in the parent name due to its higher heteroatom prevalence (sulfur vs nitrogen), with the fusion indicated by the [3,2-c] notation. This specifies that atom 3a of the thiophene is fused to atom 4 of the pyridine ring, with the letter 'c' indicating the fusion bond orientation [5] [7]. The "6,7-dihydro-4H" prefix denotes partial saturation at the pyridine ring, with hydrogen atoms at positions 4, 6, and 7.
The compound is known by several synonyms in chemical literature and commercial catalogs:
Table 2: Nomenclature Variants and Their Contexts
Nomenclature Style | Name | Application Context |
---|---|---|
Systematic IUPAC | rac-2-(2-Chlorophenyl)-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetonitrile | Chemical databases, research publications |
Functional Group Priority | α-(2-Chlorophenyl)-6,7-dihydro-thieno[3,2-c]pyridine-5(4H)-acetonitrile | Pharmaceutical literature |
Pharmaceutical Nomenclature | Clopidogrel Impurity K | Regulatory documentation, quality control |
Simplified Chemical | 2-(2-Chlorophenyl)-2-(thienopyridinyl)acetonitrile | Informal laboratory usage |
The "acetonitrile" component specifically refers to the -CH₂CN group, though in this structure the methylene carbon is chiral due to its attachment to two different carbon systems. The CAS Registry Number 444728-11-4 provides a unique identifier for this specific stereoisomeric form [3] [5] [7]. The MDL number MFCD07369250 further confirms its identity in chemical databases and inventory systems [5]. The systematic name adheres to IUPAC guidelines by specifying the point of attachment (5-yl) on the heterocyclic system and the substitution pattern on the phenyl ring (2-chloro).
Nitrogen-containing heterocycles represent a cornerstone of medicinal chemistry, comprising over 60% of unique small-molecule pharmaceuticals and appearing in approximately 85% of biologically active compounds [6]. The thienopyridine scaffold embedded within this compound exemplifies this privileged heterocyclic architecture, which has enabled numerous therapeutic advances. Specifically, this racemic acetonitrile derivative emerged as a critical synthetic intermediate during development of thienopyridine-class antiplatelet agents, most notably Clopidogrel [2] [3] [5].
The historical significance of this compound lies in its role as a strategic precursor to active pharmaceutical ingredients. As noted in research literature, it serves as "an intermediate in the synthesis of the metabolite of the drug Clopidogrel" [2] [3]. Clopidogrel revolutionized antithrombotic therapy following its FDA approval in 1997, and synthetic routes to its active metabolites required precisely functionalized intermediates like this racemic acetonitrile. The compound represents a convergence of two historically significant heterocyclic systems: the thiophene moiety (prevalent in CNS drugs and antimicrobials) and the tetrahydropyridine structure (featured in analgesic and cardiovascular agents) [6].
Table 3: Prevalence of Nitrogen Heterocycles in Pharmaceutical Agents
Heterocycle Type | Representative Drugs | Therapeutic Category | Approximate % of Pharmaceuticals |
---|---|---|---|
Five-membered N-heterocycles | Penicillin, Diazepam, Clopidogrel | Antibiotics, Anxiolytics, Antiplatelets | ~35% |
Six-membered N-heterocycles | Morphine, Nicotine, Atropine | Analgesics, Stimulants, Anticholinergics | ~25% |
Fused bicyclic systems | Clopidogrel intermediate, Vincristine, Camptothecin | Cardiovascular agents, Anticancer drugs | ~15% |
Other nitrogen heterocycles | Barbiturates, Azidothymidine, Caffeine | Sedatives, Antivirals, Stimulants | ~25% |
The racemic nature of this compound reflects historical synthetic challenges in asymmetric synthesis of chiral centers adjacent to heterocyclic systems. During the late 20th century, when many thienopyridine derivatives were first being explored, resolution of racemates was often more practical than asymmetric synthesis for industrial-scale production [5] [6]. This compound's persistence as a commercially available material (with suppliers offering quantities from 5mg to 500mg) underscores its ongoing importance in pharmaceutical quality control as a reference standard for Clopidogrel impurities [5] [8]. The documented use of this compound in synthesizing Clopidogrel metabolites highlights how heterocyclic intermediates bridge classical synthetic chemistry with modern drug development [2] [5].
The structural features of this compound—particularly the nucleophilic nitrogen, electrophilic nitrile, and aromatic chlorophenyl group—exemplify the multifunctional design principles prevalent in modern heterocyclic chemistry. These allow diverse synthetic transformations including reductions, nucleophilic additions, and cyclizations, making it a versatile building block. As heterocyclic chemistry continues evolving toward more stereoselective syntheses, this racemic compound serves as a historical marker in the development of stereochemically complex pharmaceuticals [5] [6]. Its inclusion in commercial catalogs as "Clopidogrel Impurity K" further demonstrates how such intermediates have become essential references in ensuring pharmaceutical purity and regulatory compliance [5].
CAS No.: 12002-53-8
CAS No.: 2964-06-9
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0